3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine
Description
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a phenoxy group. The phenoxy moiety is further modified at the para position with an oxirane (epoxide) ring connected via a methoxy linker. The epoxide group enhances reactivity, enabling participation in ring-opening reactions, which are valuable in drug design and polymer chemistry.
Properties
IUPAC Name |
3-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-13(8-15-7-1)18-12-5-3-11(4-6-12)16-9-14-10-17-14/h1-8,14H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEWSQICEVDWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine typically involves the reaction of 4-(oxiran-2-ylmethoxy)phenol with 3-chloropyridine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized products.
Reduction: The compound can undergo reduction reactions, particularly at the epoxide group, to form alcohols.
Substitution: The pyridine ring and the phenoxy group can participate in substitution reactions, where different substituents can be introduced.
Ring-opening reactions: The epoxide group is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mechanism of Action
The mechanism by which 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine exerts its effects is primarily through the reactivity of the epoxide group. The epoxide group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, such as the crosslinking of polymers and the modification of biomolecules .
Comparison with Similar Compounds
Key Observations :
- Epoxide vs. Piperidine : The target compound’s epoxide group confers higher electrophilicity compared to the piperidine-methoxy group in , which enhances interactions with nucleophilic biological targets.
- Methoxy vs. Halogen : Methoxy substituents (e.g., in ) donate electron density via resonance, while fluorine and trifluoromethyl groups () withdraw electron density, altering solubility and bioactivity.
Physicochemical Properties
Biological Activity
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a pyridine ring linked to a phenoxy group with an epoxide moiety. This unique structure may contribute to its biological activity, particularly in targeting specific enzymes or receptors.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial and fungal strains.
- Antitumor Activity : Certain studies suggest potential anti-cancer properties, particularly against glioblastoma and other tumor types.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes relevant in metabolic pathways.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Cellular Receptors : The compound may bind to specific receptors or proteins within cells, altering signaling pathways.
- Induction of Apoptosis : Some studies indicate that it could promote programmed cell death in cancer cells.
- Inhibition of Metabolic Enzymes : It may inhibit enzymes involved in drug metabolism or synthesis of essential biomolecules.
Case Studies
-
Antitumor Efficacy :
- A study evaluated the cytotoxicity of this compound against glioblastoma cell lines. Results demonstrated an IC50 value indicating significant inhibition of cell viability compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- Another investigation tested the compound against various pathogenic bacteria and fungi. It displayed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent.
Data Tables
| Biological Activity | Test Organism | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | Glioblastoma | 5.2 | |
| Antimicrobial | E. coli | 12.5 | |
| Antimicrobial | S. aureus | 8.0 |
Research Findings
Recent findings highlight the importance of structural modifications to enhance the biological activity of pyridine derivatives. For instance, varying substituents on the phenoxy group can significantly alter potency and selectivity against target cells:
- Phenoxy Substituents : Modifications such as halogenation or alkylation have been shown to improve solubility and bioavailability.
- Epoxide Stability : The stability of the epoxide group under physiological conditions plays a crucial role in determining the compound's efficacy.
Q & A
Q. What are the common synthetic routes for preparing 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine, and what reaction conditions optimize yield?
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:
- Step 1: Reacting pyridine derivatives with epoxide-containing reagents (e.g., epichlorohydrin) under basic conditions (e.g., NaOH in DCM) to introduce the oxiran-2-ylmethoxy group .
- Step 2: Coupling the intermediate with a phenoxy-substituted pyridine using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
Key Conditions:
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituents on the pyridine and phenoxy rings. For example, coupling constants in ¹H NMR distinguish para vs. meta substitution on the phenoxy group .
- Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₄H₁₃NO₃) and detects fragmentation patterns indicative of epoxide ring opening .
- X-ray Crystallography: Resolves ambiguities in stereochemistry (e.g., oxirane ring orientation) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., oxirane, phenoxy) influence reactivity in cross-coupling or ring-opening reactions?
The electron-withdrawing oxirane group increases pyridine ring electrophilicity, enhancing nucleophilic attack at the 4-position. For example:
- Ring-Opening Reactions: Epoxide reacts with nucleophiles (e.g., amines, thiols) under acidic conditions, forming diols or thioethers .
- Cross-Coupling: Electron-deficient pyridine facilitates Suzuki-Miyaura coupling with aryl boronic acids, but steric hindrance from the phenoxy group may reduce efficiency .
Data Contradictions: Conflicting yields in coupling reactions (40–90%) may arise from competing side reactions (e.g., epoxide ring opening during catalysis). Mitigation involves using milder bases (K₂CO₃ vs. NaOH) .
Q. What computational methods predict the compound’s binding affinity to biological targets, and how do structural modifications alter activity?
- Molecular Docking (AutoDock Vina): Models interactions with enzymes (e.g., kinases) by analyzing hydrogen bonds between the pyridine nitrogen and active-site residues .
- QSAR Studies: Modifying the oxirane to oxetane (e.g., replacing oxygen with sulfur) increases lipophilicity (logP from 1.2 to 2.5), improving membrane permeability but reducing aqueous solubility .
Validation: Experimental IC₅₀ values correlate with docking scores (R² = 0.82) in kinase inhibition assays .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved to confirm regiochemistry?
- NOESY Experiments: Detect spatial proximity between the oxirane methylene protons and pyridine C-H groups, confirming para substitution on the phenoxy ring .
- Isotopic Labeling: ¹⁵N-labeled pyridine derivatives simplify ¹H-¹⁵N HMBC spectra, resolving ambiguities in nitrogen hybridization .
Methodological Guidelines
Q. What safety protocols are critical when handling epoxide-containing pyridine derivatives?
- PPE: Nitrile gloves, goggles, and fume hoods to prevent epoxide exposure (skin/eye irritant) .
- Waste Disposal: Neutralize epoxide residues with 10% aqueous NaHSO₃ before disposal .
Q. How do solvent polarity and temperature affect epoxide stability during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
